molecular formula C9H19NO2 B8138043 4-Amino-5-methyl-hexanoic acid ethyl ester

4-Amino-5-methyl-hexanoic acid ethyl ester

Cat. No.: B8138043
M. Wt: 173.25 g/mol
InChI Key: PBDRGNYDMSWKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-methyl-hexanoic acid ethyl ester is an organic compound belonging to the class of amino acids and esters It is characterized by the presence of an amino group (-NH2) and an ester group (-COOCH2CH3) attached to a hexanoic acid backbone with a methyl group at the 5th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methyl-hexanoic acid ethyl ester typically involves the following steps:

  • Starting Material: The synthesis begins with hexanoic acid as the starting material.

  • Methylation: The hexanoic acid undergoes methylation at the 5th carbon position to form 5-methyl-hexanoic acid.

  • Amination: The 5-methyl-hexanoic acid is then subjected to amination to introduce the amino group, resulting in 4-amino-5-methyl-hexanoic acid.

  • Esterification: Finally, the carboxylic acid group of 4-amino-5-methyl-hexanoic acid is esterified with ethanol to produce this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methyl-hexanoic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The ester group can be reduced to form the corresponding alcohol.

  • Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Ethyl hexanoate (the corresponding alcohol).

  • Substitution: Substituted amine derivatives.

Scientific Research Applications

4-Amino-5-methyl-hexanoic acid ethyl ester has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe to study biological systems and enzyme interactions.

  • Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

4-Amino-5-methyl-hexanoic acid ethyl ester is similar to other amino acid esters, such as 4-Amino-5-methyl-hexanoic acid methyl ester and 4-Amino-hexanoic acid ethyl ester. its unique structural features, such as the presence of the methyl group at the 5th carbon position, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 4-Amino-5-methyl-hexanoic acid methyl ester

  • 4-Amino-hexanoic acid ethyl ester

  • 4-Amino-hexanoic acid propyl ester

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Properties

IUPAC Name

ethyl 4-amino-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-12-9(11)6-5-8(10)7(2)3/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDRGNYDMSWKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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